N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring substituted with a 2-fluorobenzyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the 2-Fluorobenzyl Group: This step may involve nucleophilic substitution reactions where a 2-fluorobenzyl halide reacts with a suitable nucleophile.
Addition of the Trifluoromethyl Group: This can be accomplished through trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorobenzyl)-N-methylcyclopropanamine
- N-(trifluoromethyl)cyclopropanamine
- N-(2-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine
Uniqueness
N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of both the 2-fluorobenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. These substituents may influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C11H11F4N |
---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C11H11F4N/c12-10-4-2-1-3-8(10)7-16(9-5-6-9)11(13,14)15/h1-4,9H,5-7H2 |
InChI Key |
ICKPQDPMMNPPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.